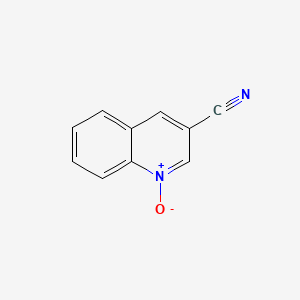![molecular formula C88H112O8 B1213687 4-tert-Butylcalix[8]arene CAS No. 68971-82-4](/img/structure/B1213687.png)
4-tert-Butylcalix[8]arene
Übersicht
Beschreibung
4-tert-Butylcalix8arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are known for their unique basket-like structures, which allow them to act as host molecules in host-guest chemistry. The structure of 4-tert-Butylcalix8arene consists of eight phenolic units linked by methylene bridges, with tert-butyl groups attached to the para positions of the phenolic rings. This compound is notable for its ability to form inclusion complexes with various guest molecules, making it valuable in supramolecular chemistry.
Wirkmechanismus
Target of Action
The primary targets of 4-tert-Butylcalix8arene are paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these metals . This makes it a versatile supramolecular platform that has found widespread use across many research areas .
Mode of Action
4-tert-Butylcalix8arene interacts with its targets through binding . The compound’s tetraphenolic lower-rim in the cone conformation allows it to bind a variety of paramagnetic transition and lanthanide metals . This interaction results in the synthesis of polymetallic clusters that have fascinating structural and magnetic properties .
Biochemical Pathways
The exact biochemical pathways affected by 4-tert-Butylcalix8The compound’s ability to bind paramagnetic transition and lanthanide metals suggests that it may influence pathways involving these metals . The downstream effects of these interactions could include changes in structural and magnetic properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-Butylcalix8Its molecular weight of 129783 suggests that it may have unique pharmacokinetic properties that impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-tert-Butylcalix8arene’s action are largely dependent on its targets. By binding paramagnetic transition and lanthanide metals, the compound can influence the synthesis of polymetallic clusters . These clusters have fascinating structural and magnetic properties .
Action Environment
The action, efficacy, and stability of 4-tert-Butylcalix8arene can be influenced by various environmental factors. For instance, varying reactants, stoichiometries, and reaction or crystallisation conditions can affect the range of clusters that the compound can access . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcalix8arene typically involves the base-catalyzed condensation of p-tert-butylphenol and formaldehyde. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization from solvents like chloroform or acetone .
Industrial Production Methods
While the industrial production of 4-tert-Butylcalix8arene is not as widespread as other chemicals, the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in larger quantities, suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butylcalix8arene undergoes several types of chemical reactions, including:
Acylation: The addition of acyl groups to the phenolic units.
Diazo Coupling: The formation of azo compounds through the reaction with diazonium salts.
Common Reagents and Conditions
Halogenation: Typically carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.
Acylation: Acyl chlorides or anhydrides are used in the presence of a base such as pyridine.
Diazo Coupling: Diazonium salts are reacted with the calixarene under acidic conditions.
Major Products
Halogenated Calixarenes: Products with halogen atoms attached to the phenolic rings.
Acylated Calixarenes: Products with acyl groups attached to the phenolic rings.
Azo Calixarenes: Products with azo groups formed through diazo coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-tert-Butylcalix8arene has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylcalix4arene : A smaller calixarene with four phenolic units.
- 4-tert-Butylcalix6arene : A calixarene with six phenolic units.
- p-tert-Butylcalix 4arene : Another variant with four phenolic units but different substitution patterns .
Uniqueness
4-tert-Butylcalix8arene is unique due to its larger cavity size compared to its smaller counterparts, allowing it to encapsulate larger guest molecules. This makes it particularly valuable in applications requiring the inclusion of larger or more complex molecules. Additionally, the presence of eight phenolic units provides more sites for functionalization, enhancing its versatility in chemical modifications and applications.
Eigenschaften
IUPAC Name |
5,11,17,23,29,35,41,47-octatert-butylnonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H112O8/c1-81(2,3)65-33-49-25-51-35-66(82(4,5)6)37-53(74(51)90)27-55-39-68(84(10,11)12)41-57(76(55)92)29-59-43-70(86(16,17)18)45-61(78(59)94)31-63-47-72(88(22,23)24)48-64(80(63)96)32-62-46-71(87(19,20)21)44-60(79(62)95)30-58-42-69(85(13,14)15)40-56(77(58)93)28-54-38-67(83(7,8)9)36-52(75(54)91)26-50(34-65)73(49)89/h33-48,89-96H,25-32H2,1-24H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZFZIXORGGLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)CC9=C(C(=CC(=C9)C(C)(C)C)C2)O)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H112O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1091551 | |
| Record name | 4-tert-Butylcalix[8]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1091551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68971-82-4 | |
| Record name | tert-Butylcalix[8]arene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68971-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonacyclo(43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43)hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068971824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 68971-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylcalix[8]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1091551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butylcalix[8]arene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


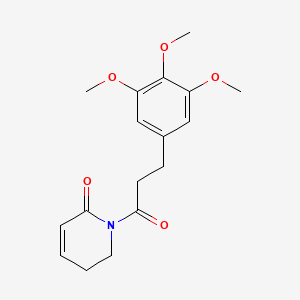
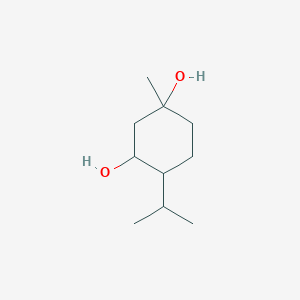
![5-ethyl-3-[[4-(2-methylpropoxy)phenyl]methylthio]-1H-1,2,4-triazole](/img/structure/B1213609.png)
![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)
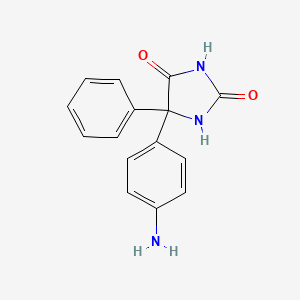
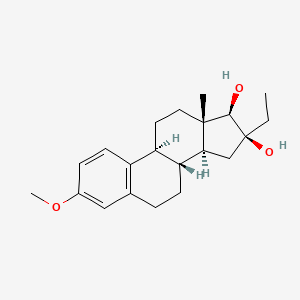
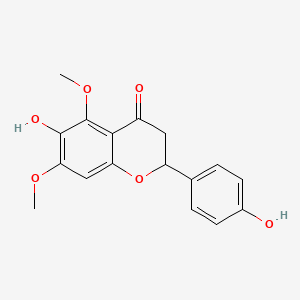
![3-[(2,6-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1213620.png)
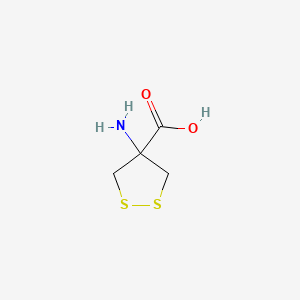
![N,N'-(9-Oxo-9H-fluorene-2,7-diyl)bis[2-(dipropylamino)acetamide]](/img/structure/B1213623.png)
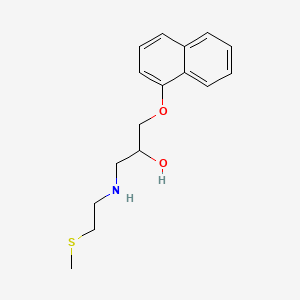
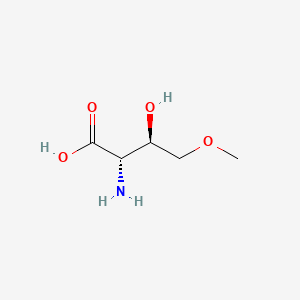
![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)
